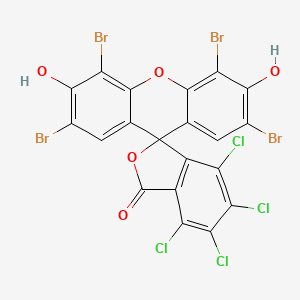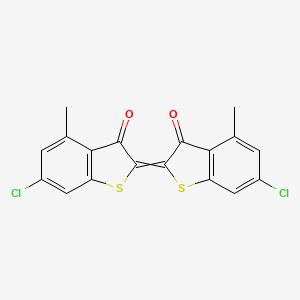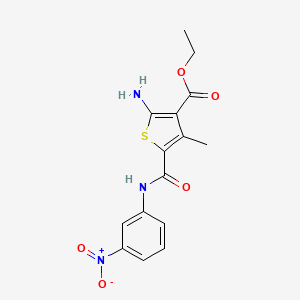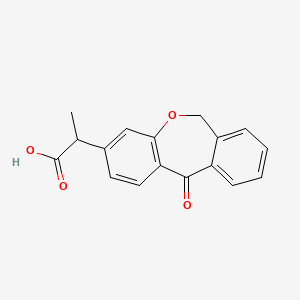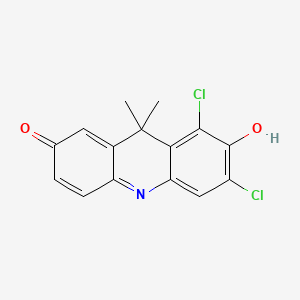
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride
Overview
Description
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is a complex organic compound with the molecular formula C32H42Cl2N2O4 This compound is known for its unique chemical structure, which includes diethylamino groups and fluoranthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride typically involves multiple steps. The starting materials often include fluoranthene derivatives and diethylamino propyl groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Step 1: Preparation of fluoranthene derivative.
Step 2: Introduction of diethylamino propyl groups through nucleophilic substitution reactions.
Step 3: Formation of the final product by esterification and subsequent purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the diethylamino groups or the fluoranthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene dicarboxylic acids, while reduction can produce fluoranthene diols.
Scientific Research Applications
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism by which Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The diethylamino groups can participate in electron transfer processes, while the fluoranthene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s photophysical properties and its behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
Bis(3-(diethylamino)propyl) 1,4-distyrylbenzene: Similar in structure but with a different aromatic core.
Bis(3-(diethylamino)propyl) 1,3-distyrylbenzene: Another related compound with distinct photophysical properties.
Uniqueness
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is unique due to its specific combination of diethylamino groups and fluoranthene core, which imparts distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
27086-86-8 |
|---|---|
Molecular Formula |
C32H42Cl2N2O2 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
[4-[4-[4-(diethylazaniumyl)butanoyl]fluoranthen-8-yl]-4-oxobutyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C32H40N2O2.2ClH/c1-5-33(6-2)20-10-14-30(35)23-16-17-24-26-12-9-13-27-25(18-19-28(32(26)27)29(24)22-23)31(36)15-11-21-34(7-3)8-4;;/h9,12-13,16-19,22H,5-8,10-11,14-15,20-21H2,1-4H3;2*1H |
InChI Key |
KJQAVEHYRSXTFA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)OCCCN(CC)CC.Cl.Cl |
Canonical SMILES |
CC[NH+](CC)CCCC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CCC[NH+](CC)CC.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63908-14-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
is(3-(diethylamino)propyl) fluoranthene-3,9-dicarboxylate dihyrochloride RMI 9563 RMI 9563 dihydrochloride RMI 9563DA RMI-9563 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669886.png)


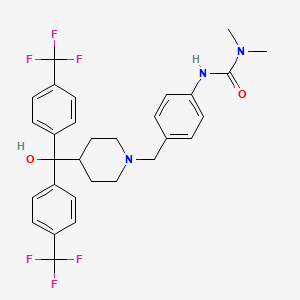

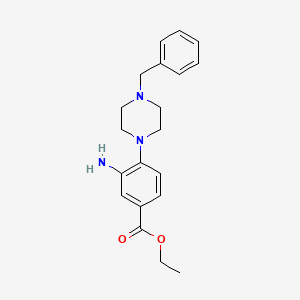
![[(2R,3R,4R,5S)-2-(benzoyloxymethyl)-5-[(2R,3R,4R,5R)-5-(benzoyloxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-yl]oxy-4-phenylmethoxyoxolan-3-yl] 4-nitrobenzoate](/img/structure/B1669896.png)

